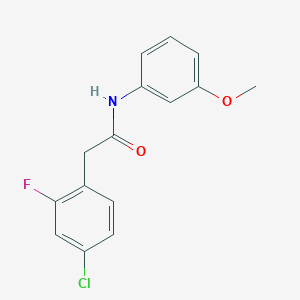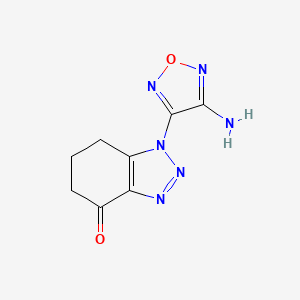
2-(4-chloro-2-fluorophenyl)-N-(3-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-2-fluorophenyl)-N-(3-methoxyphenyl)acetamide is a chemical compound known as CFM-2. It is a potent and selective inhibitor of the transient receptor potential melastatin 8 (TRPM8) ion channel. TRPM8 is a cold and menthol-sensitive ion channel that is expressed in various tissues such as the prostate, bladder, and sensory neurons. CFM-2 has been shown to be a useful tool in studying the physiological and pathological roles of TRPM8.
作用機序
CFM-2 acts as a potent and selective inhibitor of 2-(4-chloro-2-fluorophenyl)-N-(3-methoxyphenyl)acetamide. This compound is a cold and menthol-sensitive ion channel that is activated by low temperatures and cooling agents such as menthol. CFM-2 inhibits the activity of this compound by binding to a specific site on the channel. This results in the inhibition of calcium influx into the cell, which is necessary for the activation of this compound.
Biochemical and Physiological Effects:
CFM-2 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of prostate cancer cells by blocking the activity of this compound. CFM-2 has also been shown to reduce the frequency and severity of bladder overactivity in a rat model of cystitis. In addition, CFM-2 has been shown to reduce cold hypersensitivity in a mouse model of neuropathic pain.
実験室実験の利点と制限
CFM-2 has several advantages for lab experiments. It is a potent and selective inhibitor of 2-(4-chloro-2-fluorophenyl)-N-(3-methoxyphenyl)acetamide, which allows for the specific inhibition of this ion channel. CFM-2 has also been shown to be effective in various animal models, which makes it a useful tool for studying the physiological and pathological roles of this compound. However, CFM-2 has some limitations for lab experiments. It is a synthetic compound, which may limit its availability and increase its cost. In addition, CFM-2 may have off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the use of CFM-2 in scientific research. One potential direction is the investigation of the role of 2-(4-chloro-2-fluorophenyl)-N-(3-methoxyphenyl)acetamide in cancer progression. This compound has been shown to be overexpressed in several types of cancer, including prostate and breast cancer. CFM-2 may be a useful tool for studying the role of this compound in these cancers and for developing new therapies. Another potential direction is the investigation of the role of this compound in pain perception. This compound has been implicated in cold hypersensitivity and neuropathic pain. CFM-2 may be a useful tool for studying the role of this compound in these conditions and for developing new therapies.
合成法
CFM-2 can be synthesized using a multi-step process starting from 4-chloro-2-fluoroaniline and 3-methoxybenzaldehyde. The synthesis involves several reactions such as condensation, reduction, and acetylation. The final product is obtained after purification by column chromatography.
科学的研究の応用
CFM-2 has been used in several scientific research applications. It has been shown to be a useful tool in studying the physiological and pathological roles of 2-(4-chloro-2-fluorophenyl)-N-(3-methoxyphenyl)acetamide. This compound has been implicated in various physiological processes such as thermosensation, pain perception, and cancer progression. CFM-2 has been used to investigate the role of this compound in these processes.
特性
IUPAC Name |
2-(4-chloro-2-fluorophenyl)-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO2/c1-20-13-4-2-3-12(9-13)18-15(19)7-10-5-6-11(16)8-14(10)17/h2-6,8-9H,7H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDBLJRHQZQZTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl (5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5362916.png)

![4-benzyl-1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3-ethyl-1,4-diazepan-5-one](/img/structure/B5362925.png)
![2-phenyl-7-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5362931.png)
![5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}-N-(tetrahydrofuran-3-ylmethyl)pyridin-2-amine](/img/structure/B5362938.png)
![2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5362943.png)
![6-ethyl-1,5-dimethyl-3-[(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)carbonyl]pyridin-2(1H)-one](/img/structure/B5362950.png)
![3-(4H-1,2,4-triazol-4-yl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5362954.png)
![1-benzyl-2-[3-(1-benzyl-1H-benzimidazol-2-yl)-1-triazen-1-yl]-1H-benzimidazole](/img/structure/B5362970.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5362980.png)
![(4aS*,8aR*)-6-[3-(4-fluorophenyl)propanoyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5362983.png)
![N-[1-{[2-(1-adamantyl)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-phenylacetamide](/img/structure/B5362998.png)
![3-(benzylthio)-6-(3-phenyl-1H-pyrazol-4-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5363007.png)
![5-[4-(dimethylamino)phenyl]-3-hydroxy-1-methyl-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5363013.png)